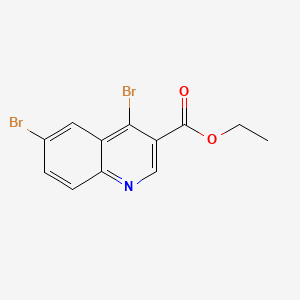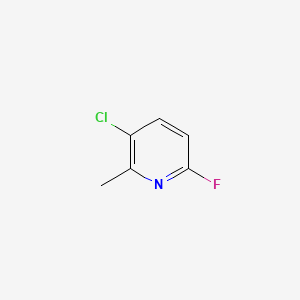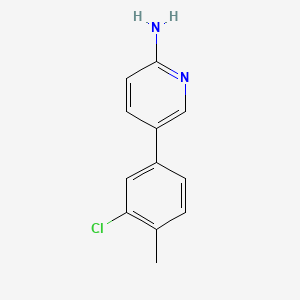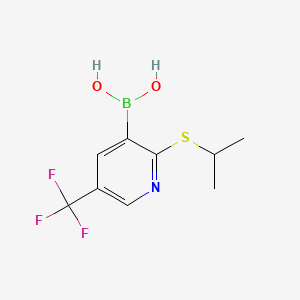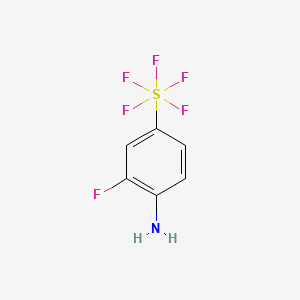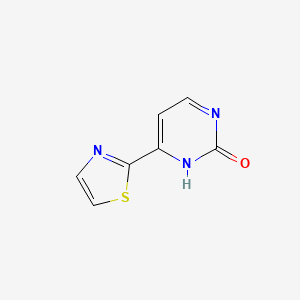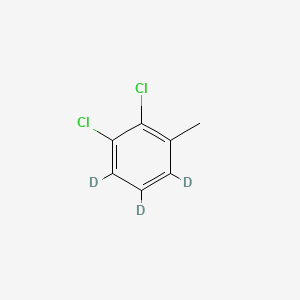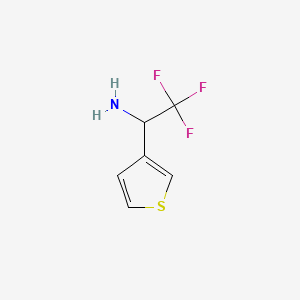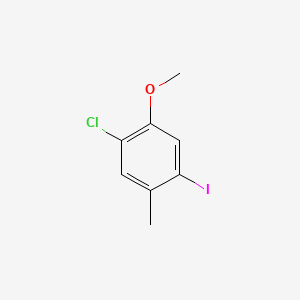
1-Chloro-4-iodo-2-methoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-iodo-2-methoxy-5-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, iodine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-2-methoxy-5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes chlorination, methylation, methoxylation, and iodination steps, each optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation).
Oxidation Reactions: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction Reactions: Reduction of the iodine substituent to a hydrogen atom.
Common Reagents and Conditions:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of dehalogenated products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-iodo-2-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific aromatic substitution patterns.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring. The methyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
- 1-Iodo-2-methoxy-4-methylbenzene
- 1-Chloro-5-iodo-2-methoxy-4-methylbenzene
Comparison: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of both chlorine and iodine atoms provides unique reactivity in substitution reactions, while the methoxy and methyl groups influence its electronic properties. This combination of substituents makes it a valuable compound for targeted synthetic applications and research .
Eigenschaften
IUPAC Name |
1-chloro-4-iodo-2-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYALOPCBUPXWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

